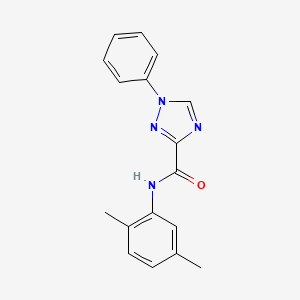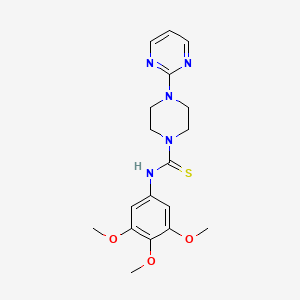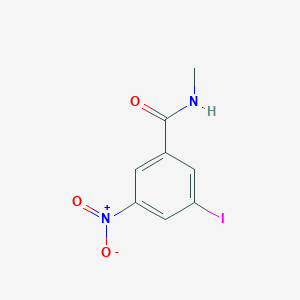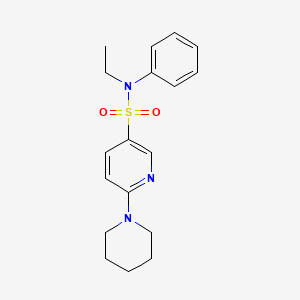
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as DMPTC, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. DMPTC is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been studied.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the growth of microorganisms and cancer cells. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit insecticidal activity by inhibiting the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses in insects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide. One direction is the further investigation of its potential application in the development of new drugs, pesticides, and fluorescent dyes. Another direction is the further investigation of its mechanism of action and its biochemical and physiological effects. Additionally, the synthesis of new derivatives of N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide may lead to the discovery of compounds with even greater potential for various applications.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential application in various fields, including the development of new drugs, pesticides, and fluorescent dyes. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antifungal, antibacterial, and antitumor activities, making it a potential candidate for the development of new drugs. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit insecticidal activity, making it a potential candidate for the development of new pesticides. Additionally, N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit fluorescent properties, making it a potential candidate for the development of new fluorescent dyes.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-8-9-13(2)15(10-12)19-17(22)16-18-11-21(20-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNSZPAZYXIDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)
![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)



![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)

![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)